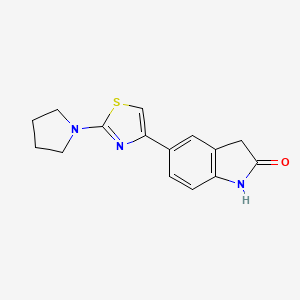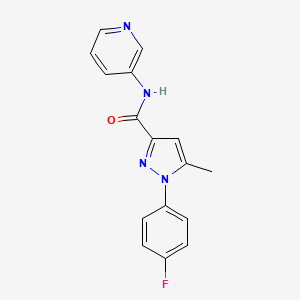![molecular formula C16H22F2N2O2 B7636024 N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide (DFMA) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DFMA is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide selectively binds to and blocks the alpha7 nAChR, which is highly expressed in the central nervous system and is involved in various physiological and pathological processes, including learning and memory, inflammation, and neuroprotection. By blocking the alpha7 nAChR, this compound modulates the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are crucial for cognitive function, mood regulation, and motor control.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia by enhancing the release of acetylcholine and dopamine in the brain. This compound has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. In addition, this compound has been shown to reduce hyperactivity and impulsivity in animal models of ADHD by modulating the release of dopamine and glutamate in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide is a selective antagonist of the alpha7 nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and has a high affinity for the alpha7 nAChR. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research should focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential side effects and drug interactions. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluorophenylacetic acid with 2-morpholin-4-ylacetyl chloride in the presence of a base to form the intermediate 4-(3,4-difluorophenyl)butan-2-ol. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been shown to reduce hyperactivity and impulsivity in animal models of ADHD.
Eigenschaften
IUPAC Name |
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-12(2-3-13-4-5-14(17)15(18)10-13)19-16(21)11-20-6-8-22-9-7-20/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTKSGQLIQJHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

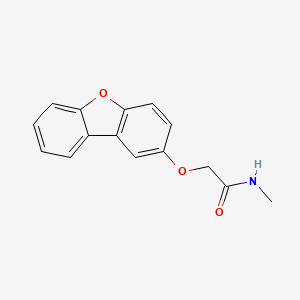
![methyl (3R)-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B7635949.png)
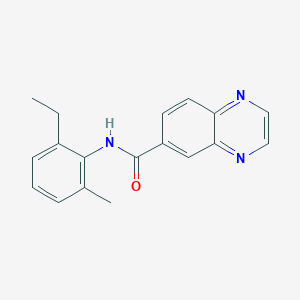
![N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide](/img/structure/B7635961.png)
![N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7635963.png)
![[2-Oxo-2-[(2-propan-2-ylpyrazol-3-yl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7635968.png)
![Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate](/img/structure/B7635975.png)
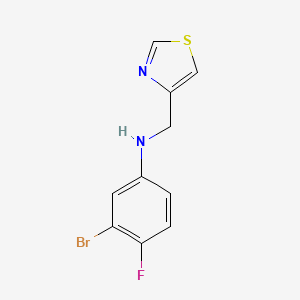

![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)
